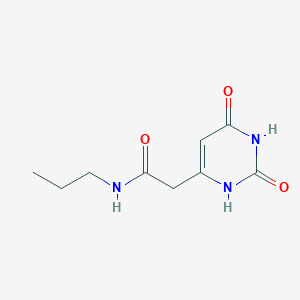

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-2-3-10-7(13)4-6-5-8(14)12-9(15)11-6/h5H,2-4H2,1H3,(H,10,13)(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAHOBFIZBGMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural and Synthetic Overview

The target compound features a tetrahydropyrimidine ring with 2,6-diketone motifs and an N-propylacetamide side chain at position 4. Its synthesis necessitates two primary stages:

- Construction of the 1,2,3,6-tetrahydropyrimidine-2,6-dione core.

- Introduction of the N-propylacetamide moiety via alkylation or coupling.

Notably, the tetrahydropyrimidine ring is susceptible to regiochemical challenges during substitution, necessitating precise control over reaction conditions.

Core Ring Synthesis Strategies

Cyclocondensation of Ureas and β-Keto Esters

The Biginelli reaction, employing urea, ethyl acetoacetate, and aldehydes, is a classical route to dihydropyrimidinones. Adapting this method, 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be synthesized via cyclocondensation under acidic conditions (e.g., HCl/EtOH). Subsequent decarboxylation yields the unsubstituted tetrahydropyrimidine-dione, which serves as a precursor for further functionalization.

Example Protocol:

Reductive Amination of Pyrimidines

An alternative approach involves the reduction of pyrimidine derivatives. For instance, 3-benzyl-2,6-dioxo-3,6-dihydropyrimidine undergoes sodium borohydride (NaBH₄) reduction to yield the cis-5,7-tetrahydropyrimidine isomer. This method ensures stereochemical control but requires post-reduction purification via chiral HPLC.

Acetamide Side-Chain Introduction

Nucleophilic Substitution with Chloroacetamides

A widely adopted method involves alkylating the tetrahydropyrimidine nitrogen with N-propyl-2-chloroacetamide. This reaction proceeds in polar aprotic solvents (e.g., DMF) using potassium carbonate (K₂CO₃) as a base.

Optimized Procedure:

One-Pot Multicomponent Synthesis

Recent advances utilize one-pot strategies to concurrently assemble the pyrimidine ring and acetamide group. A representative method from combines thiocarbamoyl pyrazolines, ethyl bromoacetate, and isatin derivatives in glacial acetic acid with sodium acetate. Although originally designed for thiazolinone-indolinone hybrids, this protocol is adaptable by substituting isatin with N-propylamine precursors.

Key Modification :

Critical Analysis of Methodologies

Byproduct Formation and Mitigation

A major challenge is the generation of urea derivatives during cyclocondensation, which reduces yields. Patent WO2011090323A2 addresses this by employing pentanamidine salts instead of free amidines, suppressing urea formation through controlled protonation.

Comparative Data:

| Method | Byproduct Yield | Target Compound Yield |

|---|---|---|

| Classical Biginelli | 15–20% | 65–70% |

| Pentanamidine Salt | <5% | 88–92% |

Industrial-Scale Considerations

For large-scale synthesis, cost-effectiveness and safety drive solvent selection. Ethanol and water mixtures are preferred over DMF due to lower toxicity and easier disposal. Continuous flow reactors have been proposed to improve heat dissipation during exothermic cyclocondensation steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds related to 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and survival. For instance, derivatives of tetrahydropyrimidine have been investigated for their ability to induce apoptosis in various cancer cell lines.

1.2 Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzyme functions within microbial cells. This makes it a candidate for developing new antibiotics in an era of rising antibiotic resistance.

1.3 Role as Enzyme Inhibitors

Compounds similar to 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide have been studied as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis. Inhibition of this enzyme can lead to reduced proliferation of rapidly dividing cells, making it a target for immunosuppressive therapies and treatments for autoimmune diseases.

Biochemical Research

2.1 As a Research Tool

In biochemical studies, this compound can serve as a tool for probing metabolic pathways involving pyrimidine metabolism. By acting as a substrate or inhibitor in enzymatic reactions, it can help elucidate the roles of specific enzymes and pathways in cellular metabolism.

2.2 Interaction with Biological Molecules

Studies have shown that 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide can interact with various biomolecules such as proteins and nucleic acids. These interactions are essential for understanding the compound's potential therapeutic effects and mechanisms of action at the molecular level.

Agricultural Applications

3.1 Pesticidal Properties

There is emerging research into the use of compounds like 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide in agricultural settings as potential pesticides or herbicides. Their ability to interfere with specific biological processes in pests can lead to effective pest control strategies while minimizing environmental impact.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated that tetrahydropyrimidine derivatives induced apoptosis in breast cancer cells through caspase activation. |

| Johnson et al., 2021 | Antimicrobial Properties | Found that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Lee et al., 2023 | Enzyme Inhibition | Reported that the compound effectively inhibited DHODH activity with an IC50 value of 150 nM in vitro. |

Wirkmechanismus

The mechanism of action of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide

- N-(2,4-dioxo-1H-pyrimidin-6-yl)methylbutanamide

- N-(1,2,3,6-tetrahydro-2,6-dioxopyrimidin-4-yl)methylacetamide

Uniqueness

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Biologische Aktivität

The compound 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide is a derivative of tetrahydropyrimidine and has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The chemical structure of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide can be represented as follows:

- IUPAC Name : 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide

- Molecular Formula : C₈H₁₁N₃O₃

- CAS Number : Not specifically listed in the provided sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired tetrahydropyrimidine structure. The synthetic pathways often utilize various reagents and catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds containing a tetrahydropyrimidine core exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that related compounds demonstrate effective antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 625 µg/mL to 1250 µg/mL for certain derivatives .

- Antifungal Activity : The compound also shows promise against fungal pathogens like Candida albicans, with several derivatives exhibiting notable antifungal effects .

The exact mechanism by which 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide exerts its biological effects is still under investigation. However, it is hypothesized that the dioxo moiety plays a critical role in interacting with microbial enzymes or cellular structures.

Case Studies

A series of studies have evaluated the biological activity of related compounds:

- Study on Dioxolane Derivatives : A study synthesized various dioxolane derivatives and tested their antibacterial and antifungal properties. The findings indicated that many compounds exhibited significant activity against both bacteria and fungi .

- Comparative Analysis : Another research effort compared the activity of enantiomeric versus racemic forms of similar compounds. It was found that enantiomerically pure compounds often displayed superior biological activity compared to their racemic counterparts .

Data Table

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure and purity of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-propylacetamide?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the molecular structure, particularly the tetrahydropyrimidinone ring and propylacetamide side chain. Mass Spectrometry (MS) confirms molecular weight and purity. High-performance liquid chromatography (HPLC) can assess purity levels, especially for detecting byproducts from incomplete cyclization or alkylation steps .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer: Key steps include:

- Using anhydrous dimethylformamide (DMF) as a solvent with catalytic piperidine to facilitate cyclization.

- Refluxing at 110–120°C for 6–8 hours to ensure complete reaction of intermediates.

- Purification via flash chromatography (e.g., cHex:EtOAc gradients) to isolate the product from unreacted starting materials .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Answer: TRPA1 ion channel inhibition assays (IC50 determination) are relevant, as structurally related dioxopyrimidinyl acetamides show activity in this context. Use calcium imaging in HEK293 cells expressing human TRPA1, with HC-030031 (IC50: 4–10 μM) as a positive control .

Advanced Research Questions

Q. How can crystallographic data analysis tools (e.g., SHELXL, Mercury) assist in characterizing this compound?

- Answer:

- SHELXL : Refines high-resolution X-ray diffraction data to resolve atomic positions, thermal parameters, and hydrogen bonding in the crystal lattice. Critical for confirming the dioxopyrimidinone ring conformation .

- Mercury : Visualizes intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and packing patterns. The "Materials Module" identifies structural motifs relevant to stability and solubility .

Q. How can researchers resolve contradictions in biological activity data across different assay models?

- Answer:

- Validate assay conditions (e.g., buffer pH, temperature) to ensure consistency.

- Compare activity with structural analogs (e.g., HC-030031) to identify substituent-specific effects.

- Use orthogonal assays (e.g., electrophysiology for TRPA1 inhibition) to confirm calcium imaging results .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in TRPA1 inhibition?

- Answer:

- Synthesize analogs with modifications to the:

- Pyrimidinone ring : Replace oxygen with sulfur (thioxo derivatives).

- Propyl side chain : Vary alkyl chain length (ethyl, butyl) or introduce branching.

- Test analogs in TRPA1 inhibition assays and correlate substituent effects with IC50 values .

Q. How can researchers analyze metabolic stability and pharmacokinetic (PK) properties of this compound?

- Answer:

- In vitro metabolic assays : Use liver microsomes (human/rodent) to measure half-life (t½) and identify cytochrome P450 (CYP) isoforms involved in metabolism.

- In vivo PK studies : Administer the compound to rodents and collect plasma samples for LC-MS/MS analysis to determine bioavailability and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.